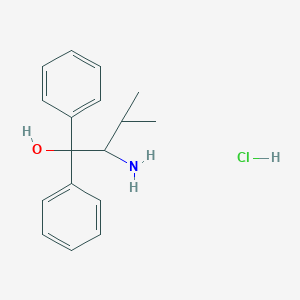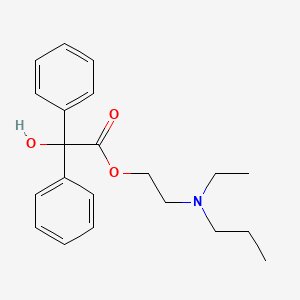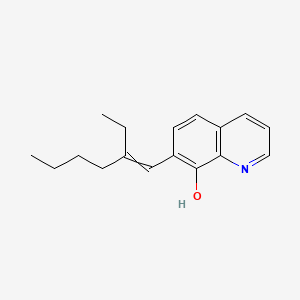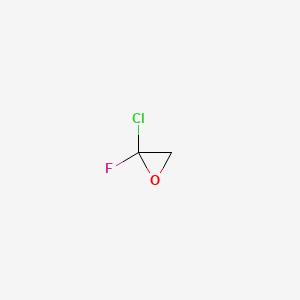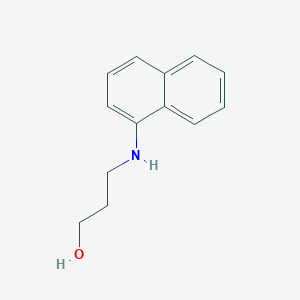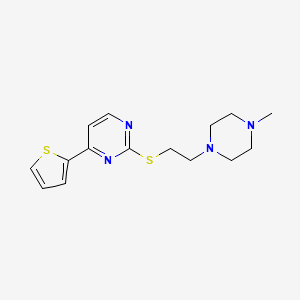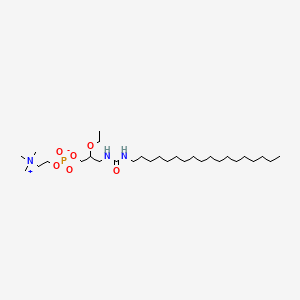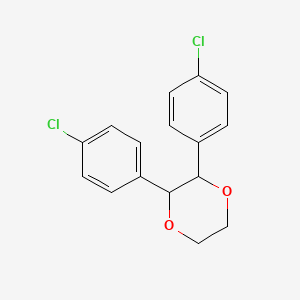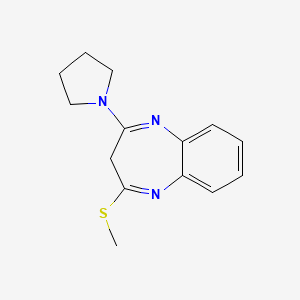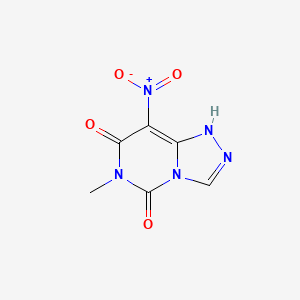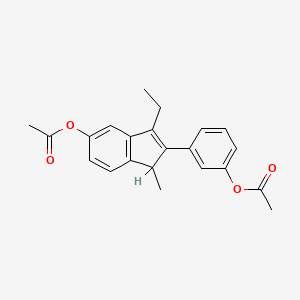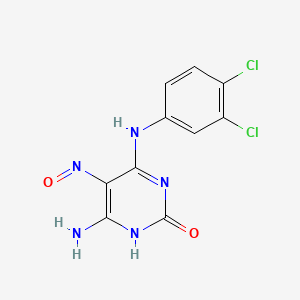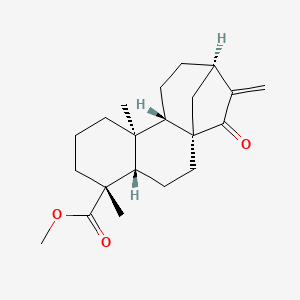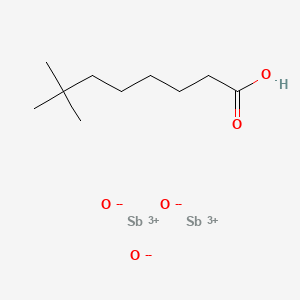
Antimony neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony neodecanoate: is an organometallic compound formed by the reaction of neodecanoic acid with antimony oxide. It is used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. This compound is particularly significant in the field of polymer chemistry, where it serves as a catalyst and stabilizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimony neodecanoate is typically synthesized by reacting neodecanoic acid with antimony trioxide (Sb2O3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Neodecanoic acid+Antimony trioxide→Antimony neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments. The reaction is usually conducted in a solvent medium to facilitate the interaction between neodecanoic acid and antimony trioxide. The product is then purified through various techniques such as recrystallization or distillation to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony neodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Antimony pentoxide.
Reduction: Elemental antimony.
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Antimony neodecanoate is used as a catalyst in polymerization reactions, particularly in the production of polyesters and polyurethanes. It helps in controlling the molecular weight and properties of the resulting polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a heat stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC at high temperatures, thereby enhancing its durability and performance.
Wirkmechanismus
The mechanism by which antimony neodecanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a Lewis acid, facilitating the formation of polymer chains by coordinating with monomer units. The molecular targets include the functional groups of the monomers, and the pathways involved are those of chain-growth polymerization.
Vergleich Mit ähnlichen Verbindungen
Tin neodecanoate: Used as a catalyst in similar polymerization reactions but has different thermal stability properties.
Zinc neodecanoate: Also used as a heat stabilizer but is less effective compared to antimony neodecanoate.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in polymerization reactions. It offers better performance in stabilizing PVC compared to other metal neodecanoates, making it a preferred choice in industrial applications.
Conclusion
This compound is a versatile compound with significant applications in the fields of chemistry and industry Its unique properties and effectiveness as a catalyst and stabilizer make it an important compound in the production of polymers and other industrial materials
Eigenschaften
Molekularformel |
C10H20O5Sb2 |
|---|---|
Molekulargewicht |
463.78 g/mol |
IUPAC-Name |
antimony(3+);7,7-dimethyloctanoic acid;oxygen(2-) |
InChI |
InChI=1S/C10H20O2.3O.2Sb/c1-10(2,3)8-6-4-5-7-9(11)12;;;;;/h4-8H2,1-3H3,(H,11,12);;;;;/q;3*-2;2*+3 |
InChI-Schlüssel |
GVASYBFAAIOOHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)O.[O-2].[O-2].[O-2].[Sb+3].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


